4-(Heptadecafluorooctyl)-1H-pyrazole is a specialized chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with a heptadecafluorooctyl group. This compound falls under the category of fluorinated organic compounds, which are known for their distinct properties and applications in various scientific fields.
This compound is synthesized in laboratories and is often studied for its potential applications in materials science, pharmaceuticals, and environmental chemistry. Its fluorinated nature imparts significant hydrophobic characteristics, making it valuable in specific industrial applications.
4-(Heptadecafluorooctyl)-1H-pyrazole is classified as a fluorinated heterocyclic compound. The presence of the pyrazole ring classifies it within the broader category of nitrogen-containing heterocycles, while the heptadecafluorooctyl group categorizes it as a perfluoroalkyl compound.
The synthesis of 4-(Heptadecafluorooctyl)-1H-pyrazole typically involves several key steps:
The synthesis may require specific catalysts and solvents to facilitate reactions while minimizing side products. Conditions such as temperature, pressure, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-(Heptadecafluorooctyl)-1H-pyrazole can be represented as follows:
4-(Heptadecafluorooctyl)-1H-pyrazole can participate in various chemical reactions:
The reactivity is influenced by the electronic effects imparted by the heptadecafluorooctyl group, which can stabilize certain intermediates or transition states during reactions.
The mechanism of action for 4-(Heptadecafluorooctyl)-1H-pyrazole largely depends on its interactions with biological systems or materials:
Studies have indicated that compounds with similar structures can modulate biological activities by altering membrane dynamics or receptor interactions.
4-(Heptadecafluorooctyl)-1H-pyrazole has potential applications in:
4-(Heptadecafluorooctyl)-1H-pyrazole (C~11~H~3~F~17~N~2~) represents a specialized class of perfluoroalkylated heterocycles merging a pyrazole scaffold with a lipophilic, electron-deficient heptadecafluorooctyl chain. This structural duality enables unique biomolecular interactions distinct from conventional fluorinated pharmaceuticals. Unlike typical mono- or difluoro substitutions in drug design—which modulate pharmacokinetics via enhanced membrane permeability or metabolic stability—the perfluorinated tail confers exceptional hydrophobicity, chemical inertness, and steric bulk [3]. Such properties are leveraged in high-affinity ligand-receptor binding, particularly where deep hydrophobic pockets exist in nuclear receptors (e.g., PPARγ, VDR) [2]. The compound exemplifies the strategic application of extreme fluorination to optimize target engagement, though its environmental persistence necessitates rigorous structure-activity studies.
Pyrazole-based pharmaceuticals have undergone significant evolution since the 1960s, with fluorination emerging as a critical strategy in the 2010s. Early pyrazole drugs (e.g., celecoxib) lacked extensive fluorination, but recent derivatives exploit fluorine to enhance bioavailability and target selectivity. Notable examples include:
Table 1: Evolution of Fluorinated Pyrazole Drugs
Drug (Approval Year) | Fluorination Pattern | Primary Target | Therapeutic Use |
---|---|---|---|
Lenacapavir (2022) | Polyfluoroalkyl substitution | HIV-1 capsid protein | Multidrug-resistant HIV |
Pralsetinib (2020) | Fluoro/methyl-pyrazole | RET tyrosine kinase | NSCLC/thyroid cancer |
Berotralstat (2020) | Trifluoromethyl-pyrazole | Plasma kallikrein | Hereditary angioedema |
The progression toward perfluoroalkyl chains (e.g., in 4-(heptadecafluorooctyl)-1H-pyrazole) reflects efforts to maximize binding avidity in challenging biological targets.
Perfluoroalkyl groups (C~n~F~2n+1~) drive bioactivity through three key mechanisms:
In nuclear receptors (NRs), these properties allow PFAS compounds to compete with endogenous ligands. For instance, PFAS like PFOA bind orthosteric sites in VDR, displacing calcitriol and dysregulating calcium homeostasis and immune responses [2]. Similarly, 4-(heptadecafluorooctyl)-1H-pyrazole’s extended perfluoroalkyl chain may occupy allosteric pockets in PPARγ or PXR, potentially disrupting glucose metabolism or detoxification pathways.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3